1-(indolin-1-yl)-2-((5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)ethanone
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Description
1-(indolin-1-yl)-2-((5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)ethanone is a useful research compound. Its molecular formula is C27H22F3N3O2S and its molecular weight is 509.55. The purity is usually 95%.
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Scientific Research Applications
Antioxidant and Antimicrobial Activities
Research on similar chemical structures to 1-(indolin-1-yl)-2-((5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)ethanone has shown significant potential in the fields of antioxidant and antimicrobial applications. For instance, novel bioactive molecules of 3-(2-substituted)-1H-indol-3-yl)-1-(thiophen-2yl)prop-2-en-1-one chalcone derivatives were synthesized and demonstrated excellent antioxidant and antimicrobial activities compared to standard drugs like Ascorbic acid, Ciprofloxacin, and Fluconazole. Compounds 4e, 4h, and 4a, in particular, showed remarkable activity at low concentrations, indicating the promise of further research in this direction (C. Gopi, V. G. Sastry, M. Dhanaraju, 2016).
Anticancer Activity
Similarly, derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide bearing various moieties were synthesized and their molecular structures confirmed. These compounds, specifically N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide and 3-((4-methoxyphenyl)amino)-N’-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide, showed antioxidant activity approximately 1.4 times higher than that of ascorbic acid. Their anticancer activity was tested against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, revealing that 1-(4-fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone was the most active compound against the U-87 cell line (I. Tumosienė et al., 2020).
Synthesis and Characterization of Novel Compounds
Research has also focused on the synthesis and characterization of novel compounds with potential biological activities. For example, new Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-Disubstituted pyrazole-4-carboxaldehydes derivatives were synthesized, exhibiting excellent antimicrobial activity compared to other derivatives (Divyaraj Puthran et al., 2019).
Corrosion Inhibition
Another research area involves the use of similar compounds for corrosion inhibition. Imidazole derivatives, for example, have shown significant potential in protecting metals against corrosion in acidic solutions. The study of these derivatives' application towards corrosion inhibition on carbon steel in acid medium demonstrated their effectiveness, highlighting the broader utility of these chemical structures in industrial applications (S. Costa et al., 2021).
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[5-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22F3N3O2S/c1-35-22-11-9-19(10-12-22)24-16-31-26(33(24)21-7-4-6-20(15-21)27(28,29)30)36-17-25(34)32-14-13-18-5-2-3-8-23(18)32/h2-12,15-16H,13-14,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKCHBKXKEGGBEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC(=O)N4CCC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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